molecular formula C16H14N4O3S B2646005 5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034416-81-2

5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2646005
CAS RN: 2034416-81-2
M. Wt: 342.37
InChI Key: SUATZJIBOWJOGL-UHFFFAOYSA-N
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Description

The compound “5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazine ring, and an amide group. These types of compounds are often used in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The synthesis and chemical behavior of heterocyclic compounds like triazines and thiophenes have been extensively studied. For instance, Baig and Stevens (1981) explored the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, revealing insights into the coupling and cyclisation behaviors of these compounds under different conditions (Baig & Stevens, 1981). Such studies provide foundational knowledge for understanding the chemical properties and potential applications of complex molecules including the one .

Antimicrobial and Anticancer Activity

Research on triazol-3-one derivatives and their reactions, as studied by Fandaklı et al. (2012), suggests that these compounds can exhibit significant antimicrobial activity (Fandaklı et al., 2012). Similarly, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown potential in anti-inflammatory and analgesic applications, indicating the broad therapeutic potential of such heterocyclic compounds (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds, such as the one studied by Lee et al. (2009), provides valuable insights into the molecular configurations that could influence the biological activity and material properties of these compounds (Lee et al., 2009). Understanding the crystal structure aids in the design of molecules with specific functions, whether in pharmaceuticals, materials science, or catalysis.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would involve how the compound interacts with biological systems .

Future Directions

Future research on this compound could involve further exploration of its properties, potential uses, and methods of synthesis .

properties

IUPAC Name

5-acetyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-10(21)13-6-7-14(24-13)15(22)17-8-9-20-16(23)11-4-2-3-5-12(11)18-19-20/h2-7H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUATZJIBOWJOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide

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